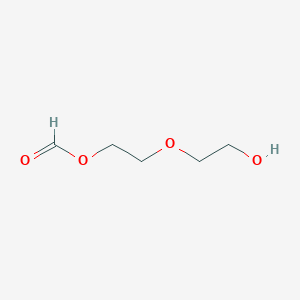
2-(2-hydroxyethoxy)ethyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethoxy)ethyl formate, also known as 2-HEF, is an organic compound that is widely used in scientific research. It is a colorless liquid with a sweet, fruity odor, and is soluble in water, alcohol, and ether. Its chemical formula is C3H7O3 and its molecular weight is 105.09 g/mol. 2-HEF is a versatile compound and has numerous applications in scientific research, including synthesis, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethoxy)ethyl formate has numerous applications in scientific research. It is used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds, such as acetals, esters, amines, and amides. This compound has also been used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound has been used as a solvent in the extraction of proteins, lipids, and other biomolecules.
Wirkmechanismus
2-(2-hydroxyethoxy)ethyl formate is a proton donor and has been shown to act as a catalyst in the hydrolysis of esters. It has also been shown to catalyze the hydrolysis of amides and amines. In addition, this compound has been shown to catalyze the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters in the brain. In addition, this compound has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-hydroxyethoxy)ethyl formate has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and its synthesis is relatively simple. In addition, it is a relatively nontoxic and non-irritating compound. However, this compound has several limitations for use in lab experiments. It has a low boiling point, and is volatile at room temperature. In addition, it is not very stable, and its shelf life is relatively short.
Zukünftige Richtungen
The potential future directions for 2-(2-hydroxyethoxy)ethyl formate are numerous. Further research is needed to explore its potential applications in medicine, particularly in the development of new drugs and therapies. In addition, further research is needed to explore the potential of this compound as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of this compound as a solvent in the extraction of proteins, lipids, and other biomolecules.
Synthesemethoden
2-(2-hydroxyethoxy)ethyl formate is synthesized from the reaction of ethylene glycol and formic acid. Ethylene glycol is reacted with formic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 150 and 200 °C, and the product is then purified by distillation.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)ethyl formate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-2-8-3-4-9-5-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBPRAGWPENTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOC=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54229-31-1 |
Source


|
| Record name | Diethylene glycol, formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54229-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


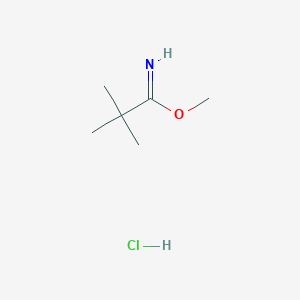
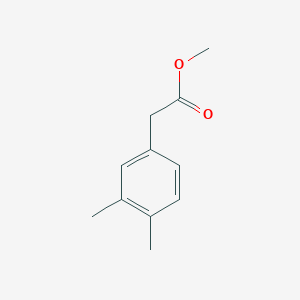
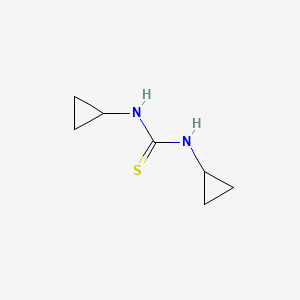

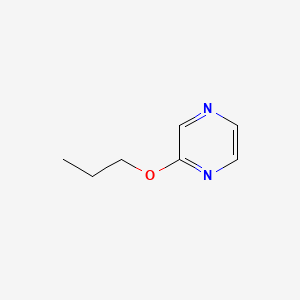

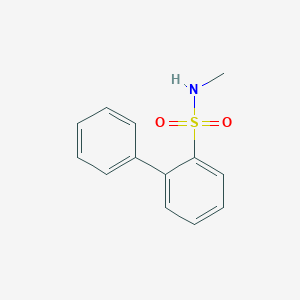
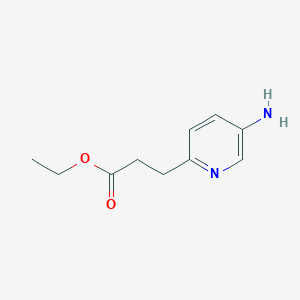

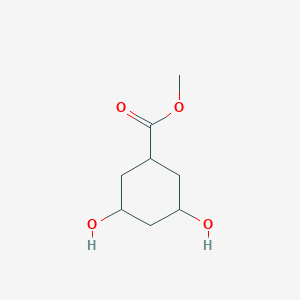

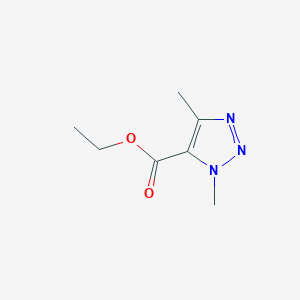
![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)